1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Description
This compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The structure includes a 3-fluorophenyl group at position 1 and a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group at position 3 (Figure 1). The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity in bioactive molecules, while the fluorine atom on the phenyl group improves lipophilicity and membrane permeability .
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3/c1-26-16-8-3-2-7-14(16)18-21-19(27-23-18)17-15(25)9-10-24(22-17)13-6-4-5-12(20)11-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEPKHLOPHIZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their wide range of biological activities. They have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. The specific compound integrates a pyridazinone and an oxadiazole moiety, which enhances its biological profile.
Research indicates that compounds with the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity through various mechanisms:
- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Kinases : Many oxadiazoles interact with protein kinases that are crucial for tumor growth and survival .
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
Research Findings
A study evaluated the antiproliferative effects of several 1,2,4-oxadiazole derivatives on various cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced cytotoxicity. For instance, derivatives exhibited IC50 values ranging from 12.8 µM to over 500 µM against different cancer types .
Structure-Activity Relationship (SAR)
The biological activity of 1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can be attributed to its structural components:
| Component | Influence on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and cellular uptake |
| Methoxyphenyl Group | Modulates electronic properties leading to improved binding affinity |
| Pyridazinone Core | Provides stability and potential interactions with biological targets |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:
- Study on Antitumor Activity : A derivative similar to the compound was tested against human colon adenocarcinoma (HT29) and exhibited significant cytotoxicity with an IC50 value of approximately 92.4 µM .
- Mechanism-Based Approaches : Another research review emphasized the importance of understanding the molecular interactions between oxadiazole derivatives and their targets, which aids in designing more potent analogs for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazinone/Oxadiazole Scaffolds
3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
- Structure : Differs in substituents: bromophenyl (vs. fluorophenyl) and p-tolyl (vs. 2-methoxyphenyl).
- Properties: Bromine increases molecular weight (409.2 g/mol vs.
K1I (PDB Ligand)
- Structure : 3-[1-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrazol-5-yl]-1-[3-(methanesulfonyl)phenyl]pyridazin-4(1H)-one.
- Comparison : Replaces oxadiazole with a pyrazole ring and includes a sulfonyl group. The methanesulfonyl group enhances solubility but reduces passive diffusion .
1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one
- Structure : Features dual pyrazole substituents instead of oxadiazole.
- Application: Marketed as an antipsychotic, suggesting CNS activity for pyridazinone derivatives .
Pharmacological and Physicochemical Comparisons
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
